3-(benzenesulfonyl)-1-[3-(trifluoromethyl)benzoyl]pyrrolidine
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Overview
Description
3-(Benzenesulfonyl)-1-[3-(trifluoromethyl)benzoyl]pyrrolidine is a complex organic compound that features both benzenesulfonyl and trifluoromethylbenzoyl groups attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-1-[3-(trifluoromethyl)benzoyl]pyrrolidine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Trifluoromethylbenzoyl Group: The trifluoromethylbenzoyl group can be introduced through an acylation reaction using 3-(trifluoromethyl)benzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-1-[3-(trifluoromethyl)benzoyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
3-(Benzenesulfonyl)-1-[3-(trifluoromethyl)benzoyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-1-[3-(trifluoromethyl)benzoyl]pyrrolidine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, while the trifluoromethylbenzoyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzenesulfonyl chloride
- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- Trifluoromethyl ketones
Uniqueness
3-(Benzenesulfonyl)-1-[3-(trifluoromethyl)benzoyl]pyrrolidine is unique due to the presence of both benzenesulfonyl and trifluoromethylbenzoyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO3S/c19-18(20,21)14-6-4-5-13(11-14)17(23)22-10-9-16(12-22)26(24,25)15-7-2-1-3-8-15/h1-8,11,16H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECVRWKCFILPHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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